molecular formula C16H22ClN3O B1682424 Zetidoline CAS No. 51940-78-4

Zetidoline

Cat. No.: B1682424
CAS No.: 51940-78-4
M. Wt: 307.82 g/mol
InChI Key: AHDBQMJRRXVRDY-UHFFFAOYSA-N
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Description

Zetidoline is a novel antipsychotic compound that is chemically unrelated to any available antipsychotic drugs. It exhibits selective dopamine receptor-blocking properties, making it a potential candidate for treating schizophrenia and other psychotic disorders. This compound has been found to be as effective as haloperidol in clinical trials, with significantly fewer extrapyramidal side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zetidoline involves multiple steps, starting with the formation of the core imidazolidinone structure. The key steps include:

    Formation of Imidazolidinone Core: The reaction between 3-chlorophenyl isocyanate and 2-(3,3-dimethylazetidin-1-yl)ethylamine forms the imidazolidinone core.

    Substitution Reactions:

    Oxidation Reactions: Oxidation of specific sites on the molecule to introduce hydroxyl groups.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the produced compound.

Types of Reactions:

    Oxidation: this compound undergoes oxidation primarily at the aromatic moiety and the imidazolidinone ring, forming hydroxylated metabolites.

    Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products:

    Hydroxylated Metabolites: 4’-hydroxy this compound and 5-hydroxy this compound.

    Reduced Derivatives: Reduced forms of the azetidine ring.

Scientific Research Applications

Zetidoline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study selective dopamine receptor-blocking properties.

    Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: Explored as a treatment for schizophrenia and other psychotic disorders due to its efficacy and reduced side effects.

Mechanism of Action

Zetidoline exerts its effects by selectively blocking dopamine receptors, particularly the D2 receptors. This action reduces the overactivity of dopamine in the brain, which is associated with psychotic symptoms. The compound’s unique structure allows it to interact with the dopamine receptors without causing significant extrapyramidal side effects, which are common with other antipsychotic drugs .

Comparison with Similar Compounds

    Haloperidol: A widely used antipsychotic with significant extrapyramidal side effects.

    Risperidone: Another antipsychotic with a broader receptor profile, including serotonin receptors.

    Sulpiride: A selective dopamine antagonist with fewer side effects compared to haloperidol.

Comparison: Zetidoline stands out due to its selective dopamine receptor-blocking properties and reduced side effects. Unlike haloperidol, which causes significant extrapyramidal symptoms, this compound offers a safer profile. Compared to risperidone, this compound is more selective for dopamine receptors, potentially reducing off-target effects. Sulpiride, while similar in its selective dopamine antagonism, does not match the efficacy and safety profile of this compound .

Properties

CAS No.

51940-78-4

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C16H22ClN3O/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14/h3-5,10H,6-9,11-12H2,1-2H3

InChI Key

AHDBQMJRRXVRDY-UHFFFAOYSA-N

SMILES

CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C

Appearance

Solid powder

Key on ui other cas no.

51940-78-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)imidazolidin-2-one
DL 308-IT
DL-308
zetidoline

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5 g. of 1-(m-chlorophenyl)-2-imidazolidinone in 30 ml. of dimethylformamide is added at room temperature to a mixture of 1.5 g. of 50% NaH (as a mineral oil emulsion) in 30 ml. of dimethylformamide. The reaction mixture is stirred for an hour at room temperature and 4.5 g. of 3,3-dimethyl-1-(2-chloroethyl)azetidine is added thereto. The mixture is then stirred at room temperature for an additional two hours, then heated for five hours at 80°-85° C. The by-product salts are filtered off and the solvent is removed under vacuum. The residue is taken up with 8 ml. of aqueous 18% HCl and 16 ml. of water and extracted with ether. The water solution is alkalinized by adding aqueous 15% sodium carbonate and extracted with diethyl ether. By evaporation of the organic layer, a residue is obtained that is triturated in light petroleum. Yield 7.24 g., m.p. 84°-85° C. (from hexane). The hydrochloride melts at 191°- 192° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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